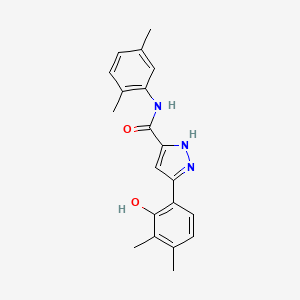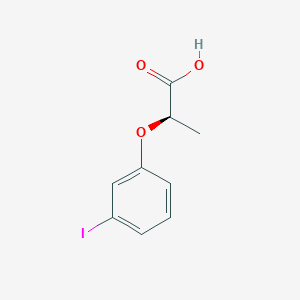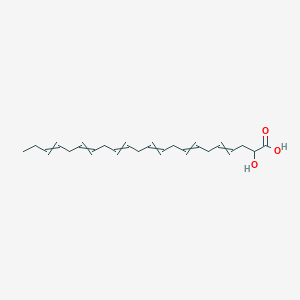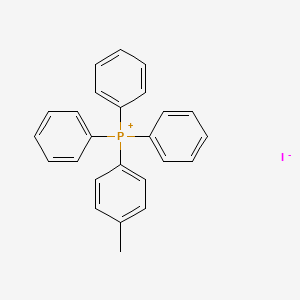
(4-Methylphenyl)(triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) is a chemical compound with the molecular formula C25H22IP and a molecular weight of 480.32 g/mol . It is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes or ketones . This compound is also known for its role as a precursor in the preparation of various phosphonium salts and other organophosphorus compounds .
准备方法
Synthetic Routes and Reaction Conditions
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) can be synthesized by reacting triphenylphosphine with 4-methylbenzyl iodide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction . The product is then purified by recrystallization from suitable solvents such as dichloromethane and ethyl acetate .
Industrial Production Methods
In an industrial setting, the synthesis of Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then subjected to multiple purification steps, including filtration, washing, and drying, to obtain the final compound in a highly pure form .
化学反应分析
Types of Reactions
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different phosphonium derivatives.
Wittig Reaction: It is widely used in the Wittig reaction to form alkenes from aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various phosphonium salts, alkenes (from the Wittig reaction), and other organophosphorus compounds .
科学研究应用
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) has a wide range of applications in scientific research:
作用机制
The mechanism of action of Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) primarily involves its role as a nucleophile in the Wittig reaction. The phosphonium ylide formed from the compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism . The molecular targets and pathways involved include the formation of a betaine intermediate, which subsequently undergoes elimination to form the desired alkene product .
相似化合物的比较
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) can be compared with other similar compounds such as:
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a 4-methylphenyl group.
Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of a 4-methylphenyl group.
Benzyltriphenylphosphonium iodide: Contains a benzyl group instead of a 4-methylphenyl group.
The uniqueness of Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) lies in its specific reactivity and the steric effects imparted by the 4-methylphenyl group, which can influence the outcome of reactions and the properties of the final products .
属性
CAS 编号 |
10111-23-6 |
|---|---|
分子式 |
C25H22IP |
分子量 |
480.3 g/mol |
IUPAC 名称 |
(4-methylphenyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H22P.HI/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |
InChI 键 |
WAEFKEHAHCSBGA-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)
![tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14078705.png)
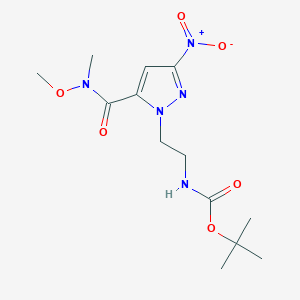

![Methyl 4-[2-(6-methoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078722.png)
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)
methanone](/img/structure/B14078749.png)
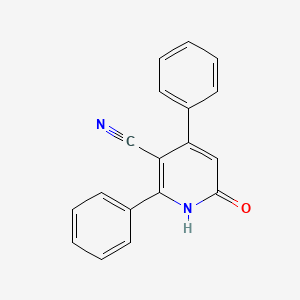
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)
